N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that features a unique combination of thiazole, thiolane, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the thiazole ring using alkylation reactions.
Synthesis of the Pyridine Carboxamide: The pyridine ring is synthesized separately, and the carboxamide group is introduced through amidation reactions.
Coupling of Thiazole and Pyridine Rings: The thiazole and pyridine rings are coupled using appropriate coupling agents and conditions.
Formation of the Thiolane Ring: The thiolane ring is formed through cyclization reactions, and it is then attached to the pyridine ring via an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: shares similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
Unique Structural Features: The combination of thiazole, thiolane, and pyridine rings in a single molecule is unique and contributes to its distinct chemical and biological properties.
Distinct Applications: The compound’s unique structure allows for diverse applications in medicinal chemistry, materials science, and industrial chemistry, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-9-7-16-14(21-9)17-13(18)10-2-4-15-12(6-10)19-11-3-5-20-8-11/h2,4,6-7,11H,3,5,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXZVBNNRWXNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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